molecular formula C12H13N B11914303 2-(Aminomethyl)-8-methylnaphthalene

2-(Aminomethyl)-8-methylnaphthalene

Cat. No.: B11914303
M. Wt: 171.24 g/mol
InChI Key: WDYAAHJMHYPSLM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-8-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an aminomethyl group at the second position and a methyl group at the eighth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-8-methylnaphthalene can be achieved through several methods. One common approach involves the reaction of 8-methylnaphthalene with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Another method includes the use of reductive amination, where 8-methylnaphthalene is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-8-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the aminomethyl group to a methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include naphthoquinones, reduced naphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-8-methylnaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-8-methylnaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)naphthalene: Lacks the methyl group at the eighth position, resulting in different chemical properties.

    8-Methylnaphthalene: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-naphthoquinone: An oxidized derivative with distinct biological activity.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

(8-methylnaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H13N/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7H,8,13H2,1H3

InChI Key

WDYAAHJMHYPSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)CN

Origin of Product

United States

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